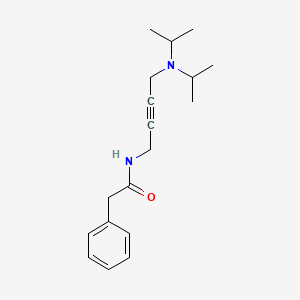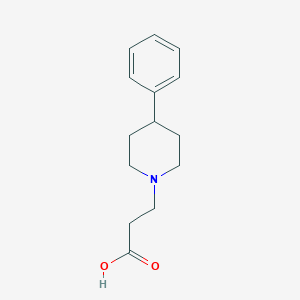
1H-1,2,3-Triazole-5-carboxylic acid, 1-methyl-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,3-Triazole-5-carboxylic acid, 1-methyl-4-phenyl-: is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their stability and diverse applications in various fields, including medicinal chemistry, materials science, and agriculture. This particular compound features a triazole ring substituted with a carboxylic acid group, a methyl group, and a phenyl group, making it a versatile building block for chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3-Triazole-5-carboxylic acid, 1-methyl-4-phenyl- typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The reaction proceeds with high regioselectivity and yields the desired triazole product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and enable the efficient production of large quantities of the compound. The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency and sustainability of the process .
化学反応の分析
Types of Reactions: 1H-1,2,3-Triazole-5-carboxylic acid, 1-methyl-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce alcohols or aldehydes.
科学的研究の応用
1H-1,2,3-Triazole-5-carboxylic acid, 1-methyl-4-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and antimicrobial agents.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antifungal, and antiviral activities.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility
作用機序
The mechanism of action of 1H-1,2,3-Triazole-5-carboxylic acid, 1-methyl-4-phenyl- involves its interaction with specific molecular targets. In medicinal chemistry, triazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s carboxylic acid group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing its binding affinity and specificity. Additionally, the phenyl and methyl groups contribute to the compound’s hydrophobic interactions with the enzyme, further stabilizing the complex .
類似化合物との比較
- 1H-1,2,3-Triazole-4-carboxylic acid
- 1,2,4-Triazole-3-carboxylic acid
- 4-Phenyl-1H-1,2,3-triazole
- 3-Amino-1H-1,2,4-triazole
Uniqueness: 1H-1,2,3-Triazole-5-carboxylic acid, 1-methyl-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, while the phenyl and methyl groups contribute to its stability and hydrophobic interactions. These features make it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
3-methyl-5-phenyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-9(10(14)15)8(11-12-13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWFXKJOPRBBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,6-dimethylphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2993842.png)







![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B2993858.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dihydroxyphenyl)ethanone](/img/structure/B2993862.png)

